1,2-Dieicosanoyl-sn-glycerol

Membrane Biophysics Liposome Formulation Differential Scanning Calorimetry

Procure 1,2-dieicosanoyl-sn-glycerol (CAS 147514-21-4) to obtain a stereochemically defined, fully saturated C20:0 diacylglycerol—not a generic DAG mixture. Its sn-1,2 regiochemistry is essential for PKC C1-domain binding and DGK substrate recognition; the sn-1,3 isomer (CAS 59925-28-9) fails stereospecific assays. The C20:0 chains impart a high gel-phase melting temperature (DAPC Tm ~66°C), delivering superior bilayer rigidity for LNP formulations and eliminating unintended PKC activation at physiological temperature. Use as a long-retention internal standard in lipidomics (logP 14.37). Specify CAS 147514-21-4 to ensure experimental reproducibility.

Molecular Formula C43H84O5
Molecular Weight 681.1 g/mol
CAS No. 147514-21-4
Cat. No. B122843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dieicosanoyl-sn-glycerol
CAS147514-21-4
Molecular FormulaC43H84O5
Molecular Weight681.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1
InChIKeyAGUTXIBMYVFOMK-RWYGWLOXSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dieicosanoyl-sn-glycerol (CAS 147514-21-4): Technical Baseline and Compound Identity for Scientific Procurement


1,2-Dieicosanoyl-sn-glycerol (CAS 147514-21-4) is a saturated long-chain diacylglycerol (DAG) composed of a glycerol backbone esterified at the sn-1 and sn-2 positions with arachidic acid (eicosanoic acid, 20:0) [1]. The compound has a molecular formula of C43H84O5 and an exact mass of 680.631875 Da [2]. It is also designated as DG(20:0/20:0/0:0) under the LIPID MAPS nomenclature and is a stereospecifically defined sn-glycerol derivative [1]. The physicochemical properties include a calculated logP of 14.37 and a topological polar surface area of 72.83 Ų, indicating high hydrophobicity and extremely low aqueous solubility [2]. This compound serves as a structural analog of endogenous signaling DAGs but exhibits distinct biophysical behavior due to its fully saturated C20 acyl chains .

1,2-Dieicosanoyl-sn-glycerol (CAS 147514-21-4): Why In-Class DAG Substitution Leads to Irreproducible Experimental Outcomes


Diacylglycerols are not interchangeable across chain-length variants or positional isomers due to fundamental differences in their phase behavior, membrane partitioning, and biological activity. The C20:0 fully saturated chains of 1,2-dieicosanoyl-sn-glycerol confer a high melting temperature and the tendency to form gel-phase domains at physiological temperatures, in contrast to shorter-chain (e.g., C8:0 or C12:0) or unsaturated DAGs that remain fluid . Crucially, the sn-1,2 regiochemistry determines the compound's stereospecific interaction with lipid-metabolizing enzymes and protein kinase C isoforms; the sn-1,3 positional isomer (1,3-diarachidoyl glycerol, CAS 59925-28-9) exhibits distinct metabolic and signaling properties and cannot be substituted in stereospecific assays . Furthermore, the hydrophobic thickness of DAPC bilayers formed from the corresponding phosphatidylcholine derivative (ΔTm ~66°C) differs markedly from that of DSPC (ΔTm ~55°C), directly impacting liposome stability and drug retention profiles [1]. Substitution with generic or undefined DAG mixtures therefore introduces uncontrolled variables that compromise experimental reproducibility and formulation performance.

1,2-Dieicosanoyl-sn-glycerol (CAS 147514-21-4): Quantitative Differentiation Evidence Versus Closest Analogs


Phase Transition Temperature of Corresponding Phosphatidylcholine: DAPC (20:0/20:0) vs. DSPC (18:0/18:0)

The gel-to-liquid crystalline phase transition temperature (Tm) of 1,2-dieicosanoyl-sn-glycero-3-phosphocholine (DAPC, the phosphocholine derivative of the target DAG) is 66°C , which is approximately 11°C higher than that of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, 18:0/18:0), which exhibits a Tm of approximately 55°C [1]. This difference arises directly from the two additional methylene units per acyl chain (C20 vs. C18), which increase van der Waals interactions and bilayer cohesion.

Membrane Biophysics Liposome Formulation Differential Scanning Calorimetry

Regioisomeric Differentiation: sn-1,2-DAG (CAS 147514-21-4) vs. sn-1,3-DAG (CAS 59925-28-9) in Enzymatic Recognition

1,2-Dieicosanoyl-sn-glycerol (CAS 147514-21-4) possesses the sn-1,2 stereospecific substitution pattern that is required for recognition by eukaryotic diacylglycerol kinases (DGKs) and for interaction with the C1 domains of protein kinase C (PKC) isoforms [1]. In contrast, the regioisomer 1,3-diarachidoyl glycerol (CAS 59925-28-9), which bears arachidic acid at the sn-1 and sn-3 positions, is not a substrate for the same stereospecific enzymatic pathways and has been identified primarily as a component of enzymatically randomized natural lipids rather than a functional signaling molecule .

Lipid Signaling Enzyme Specificity Stereochemistry

Hydrophobic Mismatch in Supported Lipid Bilayers: DAPC vs. Shorter-Chain PCs

The hydrophobic thickness of DAPC bilayers formed from 1,2-dieicosanoyl-sn-glycero-3-phosphocholine (~34 Å for the C20 acyl chain region) creates a substantial hydrophobic mismatch when reconstituted with gramicidin channels (which are optimized for ~26-30 Å bilayers formed by DMPC or DPPC) [1]. This mismatch alters gramicidin conformation and dimerization kinetics compared to shorter-chain PCs such as DMPC (C14:0) and DPPC (C16:0), providing a distinct experimental system for studying hydrophobic coupling phenomena [1].

Model Membranes Gramicidin Channel Hydrophobic Matching

Acyl Chain Length-Dependent Bilayer Rigidity: C20:0 DAG vs. C18:0 DAG in Lipid Nanoparticle Formulations

Saturated DAGs such as 1,2-dieicosanoyl-sn-glycerol (C20:0) exhibit higher melting temperatures and greater bilayer rigidity compared to their C18:0 counterparts (1,2-distearoyl-sn-glycerol) due to stronger chain-chain van der Waals interactions . When incorporated as helper lipids in lipid nanoparticle (LNP) formulations, this increased rigidity contributes to enhanced particle stability and reduced premature cargo release during circulation, while the compound's biologically 'silent' nature (due to gel-phase sequestration) prevents off-target PKC activation that would otherwise occur with shorter-chain or unsaturated DAGs .

Lipid Nanoparticles mRNA Delivery Helper Lipids

Computed Physicochemical Differentiation: logP of C20:0 DAG vs. Shorter-Chain DAGs

The calculated logP (octanol-water partition coefficient) of 1,2-dieicosanoyl-sn-glycerol is 14.37 [1], which is substantially higher than that of shorter-chain DAGs such as 1,2-dioctanoyl-sn-glycerol (diC8, estimated logP ~6-7) or 1,2-didecanoyl-sn-glycerol (diC10, estimated logP ~8-9). This 5-8 log unit difference corresponds to a >100,000-fold difference in partition coefficient, reflecting the dramatically increased hydrophobicity and membrane retention of the C20:0 compound.

Lipidomics Computational Chemistry Lipid Solubility

1,2-Dieicosanoyl-sn-glycerol (CAS 147514-21-4): Evidence-Backed Application Scenarios for Scientific Procurement


Lipid Nanoparticle (LNP) Formulation for mRNA and Nucleic Acid Delivery

1,2-Dieicosanoyl-sn-glycerol serves as a structural 'helper lipid' in LNP formulations, where its fully saturated C20:0 chains provide bilayer rigidity that is quantitatively greater than that achievable with C18:0 DAG analogs . The corresponding phosphatidylcholine derivative (DAPC) exhibits a Tm of 66°C, which is 11°C higher than DSPC , translating to enhanced particle stability and reduced premature cargo leakage during circulation . The compound's gel-phase sequestration at physiological temperature further prevents unintended PKC signaling activation, a liability observed with shorter-chain or unsaturated DAGs .

Enzymatic Substrate for Stereospecific Diacylglycerol Kinase (DGK) and Protein Kinase C (PKC) Assays

As an sn-1,2-diacylglycerol with defined stereochemistry, this compound is the appropriate substrate for eukaryotic DGK assays and for studies of PKC C1 domain-ligand interactions . Procurement of the sn-1,3 regioisomer (CAS 59925-28-9) will fail to elicit stereospecific enzymatic recognition , and researchers should explicitly specify CAS 147514-21-4 to ensure stereochemical fidelity in signaling and metabolic tracing experiments .

Model Membrane Systems for Hydrophobic Mismatch and Lipid-Protein Interaction Studies

The extended hydrophobic thickness of DAPC bilayers (~34 Å) relative to DMPC (~23 Å) and DPPC (~28 Å) creates a substantial hydrophobic mismatch when reconstituted with gramicidin channels, providing a unique experimental platform for investigating the biophysical principles of hydrophobic coupling . This application is specifically validated for small unilamellar vesicles (SUVs) and supported lipid bilayers prepared from 20:0 PC .

Lipidomics Internal Standard and Analytical Reference Material

The distinct exact mass (680.631875 Da) and high logP (14.37) of 1,2-dieicosanoyl-sn-glycerol make it a suitable internal standard for quantitative lipidomics workflows targeting long-chain saturated DAG species. Its chromatographic retention is substantially greater than that of C8-C18 DAGs, requiring tailored LC-MS/MS conditions but providing unambiguous resolution from endogenous DAG species in complex biological matrices.

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